molecular formula C13H10ClNO2S B7630513 N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide

N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide

Cat. No. B7630513
M. Wt: 279.74 g/mol
InChI Key: LNADTKFYLGCLSV-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide, also known as ACTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiophene derivatives and has been found to exhibit several interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The anti-inflammatory and analgesic properties of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been found to exhibit several interesting biochemical and physiological effects. It has been shown to possess antioxidant and free radical scavenging activities. It has also been reported to modulate the expression of several genes involved in cell cycle regulation and apoptosis. Furthermore, N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been found to inhibit the activity of several enzymes such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities and can be stored for a long period of time without significant degradation. However, one of the limitations of using N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide is its low solubility in aqueous solutions, which may hinder its use in certain experiments.

Future Directions

There are several future directions for the research on N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide. One of the areas that require further investigation is the mechanism of action of the compound. Understanding the molecular targets of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide may lead to the development of more potent and selective analogs. Another area that requires attention is the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, the potential applications of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide in the field of organic electronics and material science need to be explored further.

Synthesis Methods

The synthesis of N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide involves the reaction between 5-acetyl-2-chlorothiophene and 3-aminobenzoic acid in the presence of a suitable catalyst. The reaction proceeds through an amide bond formation and yields N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been found to exhibit promising antitumor activity against several cancer cell lines. It has also been shown to possess anti-inflammatory and analgesic properties. In material science, N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been used as a building block for the synthesis of novel conjugated polymers. In organic electronics, N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide has been employed as a dopant for the fabrication of organic field-effect transistors.

properties

IUPAC Name

N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-8(16)9-2-3-11(14)12(6-9)15-13(17)10-4-5-18-7-10/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNADTKFYLGCLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-2-chlorophenyl)thiophene-3-carboxamide

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